2-Chloro-5-fluorobenzothiazole
Overview
Description
2-Chloro-5-fluorobenzothiazole is a chemical compound with the molecular formula C7H3ClFNS. Its molecular weight is 187.62 g/mol . It is also known by other names such as 2-Chloro-5-fluorobenzo[d]thiazole and 2-chloro-5-fluoro-1,3-benzothiazole .
Synthesis Analysis
Modern approaches to the synthesis of benzothiazole derivatives involve both conventional multistep processes and one-pot, atom economy procedures . The synthesis of 2-arylbenzothiazoles using 2-aminothiophenol and diversely substituted aldehydes is one of the best approaches . The reaction proceeds successively via the in situ steps and includes quaternization of 2-aminobenzothiazole with bromomethyl aryl ketone, HBr evolution, and formation of the imine with subsequent intramolecular cyclization .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-fluorobenzothiazole consists of a benzene ring fused with a thiazole ring, which contains nitrogen and sulfur atoms. The benzene ring is substituted with chlorine and fluorine atoms at the 2nd and 5th positions, respectively .Chemical Reactions Analysis
Benzothiazoles, including 2-Chloro-5-fluorobenzothiazole, are highly reactive building blocks for organic and organoelement synthesis . They can be used in the design of a wide variety of aromatic azoles . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for this purpose .Physical And Chemical Properties Analysis
2-Chloro-5-fluorobenzothiazole has several computed properties. It has a molecular weight of 187.62 g/mol, an XLogP3-AA of 3.4, and a topological polar surface area of 41.1 Ų . It has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are both 186.9658761 g/mol .Scientific Research Applications
Benzothiazoles in Pharmaceutical Research
Benzothiazoles are known for their potent pharmacological activities and serve as a unique moiety for experimental drug design. They are essential compounds in pharmaceutical chemistry due to their significant therapeutic effects .
Benzothiazoles in Cancer Research
These compounds are building blocks for developing derivatives with high therapeutic activity, particularly in cancer research. Benzothiazole derivatives have been patented for a range of therapeutic applications, emphasizing cancer treatment .
Benzothiazoles in Agrochemicals
In the past two decades, benzothiazoles have been applied in discovering new agrochemicals. They exhibit antibacterial, fungicidal, antiviral, herbicidal, and insecticidal activities .
Benzothiazoles as Imaging Reagents
Due to their fluorescence properties, benzothiazoles are used as imaging reagents. They play a crucial role in medical diagnostics and research by serving as markers or probes .
Benzothiazoles in Material Science
These compounds are utilized in the synthesis of fluorescence materials and electroluminescent devices. Their unique properties make them suitable for various applications in material science .
Benzothiazoles as Enzyme Inhibitors
Benzothiazoles act as enzyme inhibitors and have been used extensively in biochemical research to study enzyme mechanisms and develop new medications .
properties
IUPAC Name |
2-chloro-5-fluoro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNS/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMBREJYLPBYSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459763 | |
Record name | 2-Chloro-5-fluorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluorobenzothiazole | |
CAS RN |
154327-27-2 | |
Record name | 2-Chloro-5-fluorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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